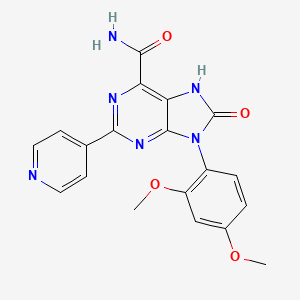

9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4/c1-28-11-3-4-12(13(9-11)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-5-7-21-8-6-10/h3-9H,1-2H3,(H2,20,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUMFXMSVSAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and appropriate catalysts.

Final Assembly: The final assembly of the molecule involves coupling the previously synthesized intermediates under controlled conditions to form the desired compound.

Chemical Reactions Analysis

9-(2,4-Dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and purine rings, using reagents like halides and nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Scientific Research Applications

9-(2,4-Dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and bioactive molecules.

Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial RNA polymerase, thereby preventing bacterial growth and proliferation . Additionally, it may interact with cellular signaling pathways involved in cancer cell growth and survival, leading to anticancer effects.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- Pyridinyl vs. Phenyl at Position 2 : The target’s pyridin-4-yl group (vs. phenyl in ) may improve solubility and enable π-π stacking or metal coordination, critical for enzyme inhibition .

- Methoxy vs. Trifluoromethyl : The 4-CF₃ group in increases lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.8), favoring blood-brain barrier penetration but risking hepatotoxicity .

Synthetic Accessibility :

- S-Alkylation () is a common route for purine derivatives, but scalability varies. highlights industrial-grade synthesis with >99% purity, advantageous for drug development .

Stability and Metabolic Considerations: Hydroxyphenylamino () introduces a metabolically labile NH group, whereas methoxy/ethoxy groups () resist oxidative degradation .

Structural Isomerism: Swapping substituent positions (e.g., 2,4-dimethoxyphenyl at position 2 in vs.

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , characterized by a purine core substituted with a dimethoxyphenyl group and a pyridine moiety. The structure is critical for understanding its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, compounds similar in structure have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress markers in vitro. This property is crucial for mitigating damage in various diseases, including neurodegenerative disorders.

- Cellular Signaling Modulation : The pyridine and purine components may interact with cellular signaling pathways, influencing cell proliferation and apoptosis in cancer cells. This interaction is particularly relevant in targeting cancer therapies .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

- Anti-inflammatory Activity : In studies measuring COX-2 inhibition, the compound exhibited significant activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

- Cytotoxicity Assays : The compound was tested against several cancer cell lines (e.g., HeLa, MCF7). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile:

- Animal Models : In carrageenan-induced paw edema models, the compound demonstrated significant anti-inflammatory effects with an ED50 value indicating potency comparable to indomethacin .

- Toxicology Assessments : Toxicological evaluations have shown a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Inflammatory Diseases : A study involving patients with rheumatoid arthritis showed that treatment with similar purine derivatives resulted in reduced disease activity scores and improved quality of life metrics.

- Cancer Treatment Trials : Early-phase clinical trials are underway to assess the efficacy of this compound in combination therapies for various cancers, focusing on its ability to enhance the effects of existing chemotherapeutics.

Q & A

Q. What are the typical synthetic routes for preparing 9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide, and what are the critical optimization parameters?

The synthesis involves multi-step organic reactions, starting with the construction of the purine core followed by regioselective substitution. Key steps include:

- Coupling reactions : Introduction of the 2,4-dimethoxyphenyl and pyridinyl groups via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Carboxamide formation : Activation of the carboxylic acid intermediate using EDCI/HOBt or CDI, followed by reaction with ammonia or ammonium chloride .

- Oxidation : Controlled oxidation at the 8-position using potassium permanganate or Dess-Martin periodinane to form the oxo group .

Critical parameters : Temperature (60–100°C for coupling), solvent polarity (DMF or THF for solubility), and stoichiometry of substituents to avoid side products. Yields typically range from 40–65% after HPLC purification .

Q. What analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolves bond lengths (e.g., C-N: ~1.33 Å in purine core) and dihedral angles between aromatic substituents .

- NMR spectroscopy :

- ¹H NMR : Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and pyridinyl protons (δ 8.5–8.7 ppm).

- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and purine ring carbons (δ 140–160 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (calculated: ~435.42 g/mol) with <2 ppm error .

Q. What in vitro assays are recommended for initial biological activity screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) or COX-2 using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations over 48–72 hours .

- Solubility assessment : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral administration in rodents. Low bioavailability (<20%) may explain efficacy gaps .

- Metabolite identification : Use hepatic microsomes (human/rat) to detect phase I/II metabolites. Hydroxylation at the dimethoxyphenyl group is common .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets in vivo .

Q. What strategies improve synthetic yield and purity for large-scale production?

- Flow chemistry : Continuous flow reactors enhance reproducibility for oxidation and coupling steps, reducing side reactions .

- DoE (Design of Experiments) : Optimize parameters like catalyst loading (5–10 mol%) and reaction time (12–24 hrs) using response surface methodology .

- Crystallization screening : Use solvent mixtures (ethanol/water) to isolate high-purity (>98%) crystals via gradient cooling .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking simulations (AutoDock Vina) : Predict binding modes to COX-2 (PDB: 5KIR) or kinase domains. Prioritize derivatives with stronger H-bonding to active-site residues (e.g., Arg120) .

- QSAR models : Correlate substituent lipophilicity (logP) with cytotoxicity (R² >0.7) using partial least squares regression .

- MD simulations (GROMACS) : Assess conformational stability of the purine core over 100 ns trajectories to identify rigid analogs .

Q. What advanced techniques are used to study metabolic stability and toxicity?

- Reactive metabolite screening : Trapping with glutathione (GSH) and LC-MS to detect thiol adducts, indicating potential hepatotoxicity .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using luminescent substrates (e.g., Promega P450-Glo™) .

- AMES test : Evaluate mutagenicity in TA98/TA100 strains with/without S9 metabolic activation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.